molecular formula C25H24ClN7O2 B15145464 Chmfl-egfr-202

Chmfl-egfr-202

Cat. No.: B15145464
M. Wt: 490.0 g/mol
InChI Key: RVCKMZIQUFKZFD-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHMFL-EGFR-202 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .

Chemical Reactions Analysis

Types of Reactions

CHMFL-EGFR-202 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CHMFL-EGFR-202 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.

    Biology: Helps in understanding the role of EGFR mutations in cancer cell proliferation and survival.

    Medicine: Investigated for its potential therapeutic effects in treating EGFR mutant-driven cancers, particularly non-small-cell lung cancer.

    Industry: Utilized in the development of new cancer therapies and in drug discovery programs.

Properties

Molecular Formula

C25H24ClN7O2

Molecular Weight

490.0 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1

InChI Key

RVCKMZIQUFKZFD-GOSISDBHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N

Origin of Product

United States

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